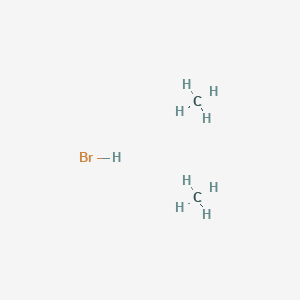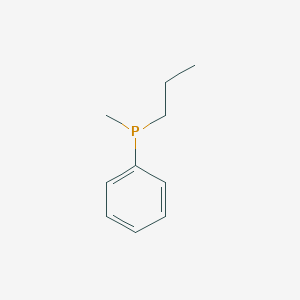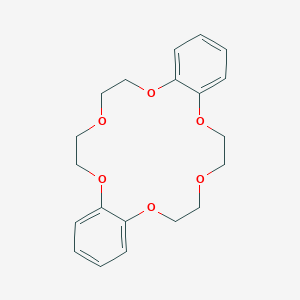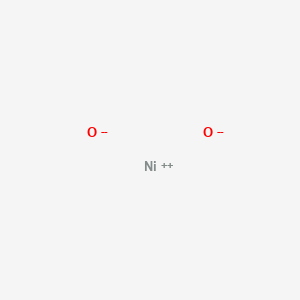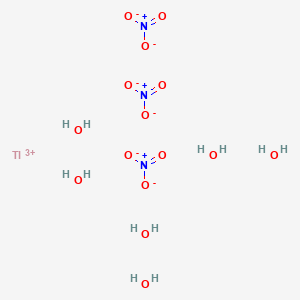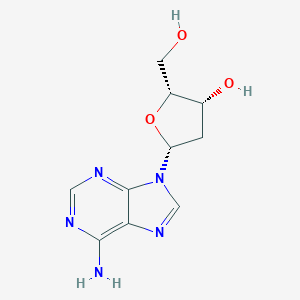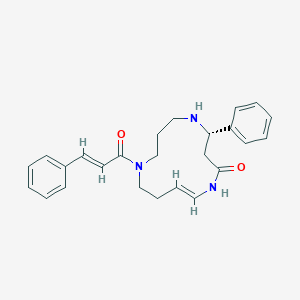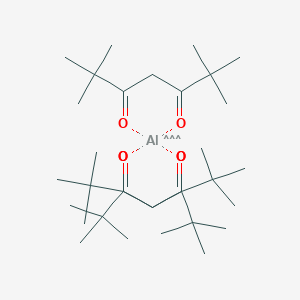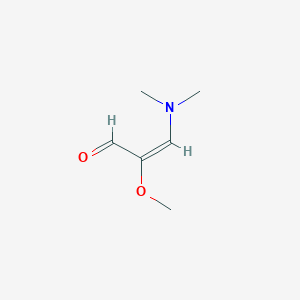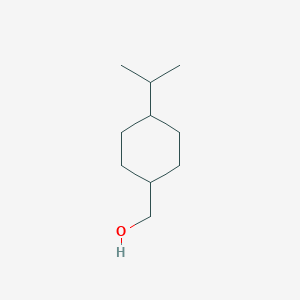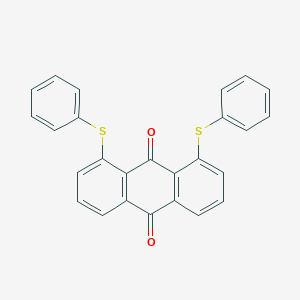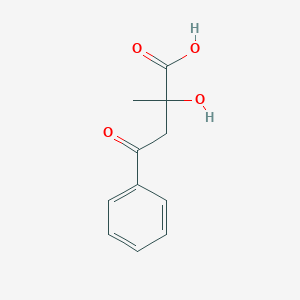
3-Benzoyl-2-methyllactic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-2-methyllactic acid (BMLA) is a chiral compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. BMLA is a derivative of lactic acid, which is a common metabolite in the human body. The unique structural features of BMLA make it a promising candidate for the development of new drugs, catalysts, and materials.
Mecanismo De Acción
The mechanism of action of 3-Benzoyl-2-methyllactic acid is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular metabolism. 3-Benzoyl-2-methyllactic acid has been shown to inhibit the activity of pyruvate dehydrogenase, which is a critical enzyme in the production of ATP in cells. This inhibition leads to a decrease in cell viability and proliferation, which could explain its antitumor activity.
Efectos Bioquímicos Y Fisiológicos
3-Benzoyl-2-methyllactic acid has been found to have several biochemical and physiological effects, including the inhibition of pyruvate dehydrogenase, the induction of apoptosis in cancer cells, and the modulation of immune system function. Additionally, 3-Benzoyl-2-methyllactic acid has been shown to possess antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Benzoyl-2-methyllactic acid has several advantages for use in laboratory experiments, including its high enantiomeric purity, its well-characterized synthesis methods, and its potential applications in drug development. However, 3-Benzoyl-2-methyllactic acid also has some limitations, including its high cost and the need for specialized equipment and expertise in organic chemistry.
Direcciones Futuras
Future research on 3-Benzoyl-2-methyllactic acid could focus on the development of new drugs and materials based on its unique structural features. Additionally, further studies could be conducted to elucidate the mechanism of action of 3-Benzoyl-2-methyllactic acid and to explore its potential applications in other fields, such as materials science and catalysis. Finally, research could be conducted to optimize the synthesis of 3-Benzoyl-2-methyllactic acid to reduce costs and increase yields.
Métodos De Síntesis
3-Benzoyl-2-methyllactic acid can be synthesized via several methods, including the condensation of benzoyl chloride and methyl lactate, or the reaction of benzaldehyde and methyl pyruvate. These methods have been optimized to produce high yields of 3-Benzoyl-2-methyllactic acid with high enantiomeric purity. The synthesis of 3-Benzoyl-2-methyllactic acid is a complex process that requires specialized equipment and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-Benzoyl-2-methyllactic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, 3-Benzoyl-2-methyllactic acid has been found to possess antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Propiedades
Número CAS |
13299-97-3 |
|---|---|
Nombre del producto |
3-Benzoyl-2-methyllactic acid |
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
2-hydroxy-2-methyl-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C11H12O4/c1-11(15,10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3,(H,13,14) |
Clave InChI |
KLQDKKWLFNZONJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC=CC=C1)(C(=O)O)O |
SMILES canónico |
CC(CC(=O)C1=CC=CC=C1)(C(=O)O)O |
Otros números CAS |
13299-97-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



